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Compound of Interest

Compound Name: (4-Aminocyclohexyl)methanol

Cat. No.: B3021549

Introduction: The Significance of (4-
Aminocyclohexyl)methanol in Research and
Development

(4-Aminocyclohexyl)methanol is a bifunctional organic compound featuring a cyclohexane
ring substituted with both an amino group and a hydroxymethyl group. This unique structure,
existing as distinct cis and trans stereoisomers, makes it a valuable building block in medicinal
chemistry and materials science. The presence of both a primary amine and a primary alcohol
allows for a wide range of chemical modifications, enabling its incorporation into diverse
molecular architectures, from active pharmaceutical ingredients (APIs) to specialized polymers.

The physical properties of (4-Aminocyclohexyl)methanol, particularly its melting point and
solubility, are critical parameters that profoundly influence its application and handling. For drug
development professionals, these properties govern formulation strategies, bioavailability, and
purification processes. For materials scientists, they dictate polymer synthesis conditions and
the ultimate physical characteristics of the resulting materials. This guide provides a
comprehensive examination of the melting point and solubility of the cis and trans isomers of
(4-Aminocyclohexyl)methanol, offering both established data and detailed experimental
protocols for their determination.

Stereoisomerism and its Impact on Physical
Properties
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The spatial arrangement of the amino and hydroxymethyl groups on the cyclohexane ring gives
rise to cis and trans isomers, which exhibit distinct physical properties due to differences in
their molecular symmetry and intermolecular forces.

 trans-(4-Aminocyclohexyl)methanol: The substituents are on opposite sides of the
cyclohexane ring. In the most stable chair conformation, both the amino and hydroxymethyl
groups can occupy equatorial positions, leading to a more stable, lower-energy state. This
high degree of symmetry allows for efficient packing in the crystal lattice.

¢ cis-(4-Aminocyclohexyl)methanol: The substituents are on the same side of the ring. In the
chair conformation, one substituent must be in an axial position while the other is equatorial.
This results in a less symmetrical molecule with higher conformational strain compared to
the trans isomer.

Generally, a more symmetrical molecule, like the trans isomer, packs more efficiently into a
crystal lattice, requiring more energy to break the intermolecular forces, which typically results
in a higher melting point and lower solubility compared to the less symmetrical cis isomer.[1][2]
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Caption: Molecular structures of trans and cis-(4-Aminocyclohexyl)methanol.

Melting Point: A Critical Parameter for Purity and
Stability
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The melting point is a fundamental thermodynamic property that provides insights into the
purity and stability of a crystalline solid. A sharp melting point range is indicative of a high-purity
compound, whereas a broad range often suggests the presence of impurities.

Experimental Data for (4-Aminocyclohexyl)methanol
Isomers

The melting points of the cis and trans isomers of (4-Aminocyclohexyl)methanol differ
significantly due to the principles of stereoisomerism discussed previously. Furthermore, the
formation of salts, such as hydrochloride salts, drastically alters the melting point due to the

introduction of strong ionic interactions.

Reported .
] ] Physical State
Compound CAS Number Isomer Melting Point e
a

(°C)

(4- . :
) White to off-white
Aminocyclohexyl  1467-84-1 trans 146 - 148[5] )
solid[5]
)methanol
(4-
] ) Data not o

Aminocyclohexyl  30134-98-6 cis ] Oil / Liquid

available
)methanol
trans-4-
Aminocyclohexa White to off-white

1504-49-0 trans 178[6][7]1[8] )

nemethanol solid[6]
hydrochloride

Expert Insights: The significant difference in the physical state at room temperature between
the cis and trans isomers is a direct consequence of their molecular packing. The highly
symmetrical trans isomer can form a stable crystal lattice, resulting in a solid with a relatively
high melting point. The less symmetrical cis isomer has weaker intermolecular interactions in
the solid state, leading to a much lower melting point, so low that it often exists as a liquid or oil
at room temperature. The substantial increase in the melting point of the trans isomer upon
formation of the hydrochloride salt is expected, as the ionic forces in the salt's crystal lattice are
much stronger than the hydrogen bonding and van der Waals forces in the free base.
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Experimental Protocol for Melting Point Determination

The capillary melting point method is a standard and reliable technique for determining the
melting point of a solid organic compound.

(Start: Dry Sample PreparatiorD

C_oad Sample into Capillary Tube (1-2 mm heightD

:

(Place Capillary in Melting Point Apparatus)

(Rapid Heating to ~15°C Below Expected M.P)
(Slow Heating (1—2°C/minD

(Record T1: First Drop of Liquid Appears)

:

Record T2: All Solid Has Melted

:

End: Melting Point Range (T1 - T2)

Click to download full resolution via product page
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Caption: Workflow for Capillary Melting Point Determination.

Methodology:

Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for
uniform packing in the capillary tube.

o Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample
until a small amount of the solid enters the tube. Invert the tube and tap it gently on a hard
surface to pack the solid into the closed end. Repeat until the sample is 1-2 mm high.

o Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point
apparatus.

o Approximate Melting Point Determination: If the approximate melting point is unknown,
perform a rapid heating run to get a rough estimate.

e Accurate Melting Point Determination: With a new sample, heat rapidly to about 15-20°C
below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute to
ensure thermal equilibrium.

» Recording the Melting Range: Record the temperature at which the first drop of liquid
appears (the onset of melting) and the temperature at which the last crystal melts (the
completion of melting). This range is the melting point of the compound.

Trustworthiness of the Protocol: A pure compound will exhibit a sharp melting point range
(typically 0.5-1°C). A broad melting range is a strong indicator of impurities, which disrupt the
crystal lattice and lower the energy required to melt the solid.

Solubility: A Key Factor in Formulation and
Application

Solubility is the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in
a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of (4-
Aminocyclohexyl)methanol is dictated by its ability to form hydrogen bonds via its amino and
hydroxyl groups, and the nonpolar nature of its cyclohexane ring. The "like dissolves like"
principle is a useful guide for predicting solubility.
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Predicted and Observed Solubility of (4-
Aminocyclohexyl)methanol Isomers

Due to the presence of both polar (amine and alcohol) and nonpolar (cyclohexane ring)
moieties, (4-Aminocyclohexyl)methanol is expected to be soluble in a range of solvents.

o Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The amino and hydroxyl groups can
both donate and accept hydrogen bonds, leading to strong interactions with protic solvents.
Therefore, good solubility is expected.[9]

» Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): These solvents can accept
hydrogen bonds and engage in dipole-dipole interactions, suggesting moderate to good
solubility.

e Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar cyclohexane ring will have
favorable van der Waals interactions with nonpolar solvents, but the polar functional groups
will be poorly solvated, likely resulting in low solubility.

While specific quantitative solubility data for the individual isomers is not widely available in the
literature, qualitative information for trans-(4-Aminocyclohexyl)methanol indicates that it is
soluble in chloroform, dichloromethane, and methanol.[5]

Predicted Solubility of (4-

Solvent Solvent Type Aminocyclohexyl)methano
|

Water Polar Protic High

Methanol Polar Protic High

Ethanol Polar Protic High

Acetone Polar Aprotic Moderate to High
Dichloromethane Polar Aprotic Moderate to High

Toluene Nonpolar Low

Hexane Nonpolar Low
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Expert Insights: The cis isomer, being less symmetrical and potentially having a lower lattice
energy, may exhibit slightly higher solubility than the trans isomer in many solvents. However,
the dominant factor for solubility in polar solvents is the powerful hydrogen bonding capability,
which is present in both isomers. For drug development, aqueous solubility is a paramount
concern, and the presence of the amine group allows for salt formation (e.g., with HCI) to
significantly enhance it.

Experimental Protocol for Solubility Determination
(Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the equilibrium solubility

of a compound in a given solvent.

(Start: Add Excess Solute to SolvenD

(Equilibrate at Constant Temperature (e.g., 24-48h9

(Allow Solid to Settle)
(Filter to Remove Undissolved Solid)

Gnalyze Solute Concentration in Filtrate (e.g., HPLC, GravimetricD

:

(End: Calculate Solubility (g/200mL or moI/LD
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Caption: Workflow for Shake-Flask Solubility Determination.
Methodology:

o Preparation: Add an excess amount of the solid (4-Aminocyclohexyl)methanol to a known
volume of the solvent in a sealed flask. The presence of undissolved solid at the end of the
experiment is essential to ensure that the solution is saturated.

o Equilibration: Agitate the flask at a constant temperature for a sufficient period (typically 24-
48 hours) to allow the system to reach equilibrium.

o Phase Separation: Cease agitation and allow the undissolved solid to settle. Alternatively,
centrifuge the sample to pellet the solid.

o Sampling and Analysis: Carefully withdraw a known volume of the supernatant, ensuring no
solid particles are included. Filtration through a syringe filter is recommended. Analyze the
concentration of the solute in the filtrate using a suitable analytical technique, such as HPLC,
GC, or by gravimetric analysis after solvent evaporation.

 Calculation: Calculate the solubility based on the determined concentration and express it in
appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

Trustworthiness of the Protocol: This method ensures that the measured solubility is the true
equilibrium solubility, provided that the equilibration time is sufficient and the temperature is
precisely controlled. Verifying that the amount of dissolved solute does not change with
additional equilibration time confirms that equilibrium has been reached.

Conclusion

The stereochemistry of (4-Aminocyclohexyl)methanol is the primary determinant of its
physical properties. The more symmetrical trans isomer is a solid at room temperature with a
melting point of 146-148°C, while the less symmetrical cis isomer is a liquid. Both isomers are
expected to be highly soluble in polar protic solvents due to their hydrogen bonding
capabilities. The formation of a hydrochloride salt with the trans isomer significantly increases
its melting point to 178°C, highlighting the strong influence of ionic interactions. For
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researchers, scientists, and drug development professionals, a thorough understanding and
empirical determination of these properties are indispensable for the successful application of
this versatile chemical building block. The provided protocols offer robust and reliable methods
for obtaining these critical data points in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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